Thapsigargin

SERCA inhibition calcium ATPase enzyme kinetics

Thapsigargin is the gold-standard SERCA inhibitor for calcium signaling and ER stress research. Unlike reversible alternatives (CPA, BHQ), it delivers subnanomolar potency (IC₅₀=0.353 nM), irreversible binding, and complete ER Ca²⁺ depletion—ensuring unambiguous SOCE readouts without off-target Ca²⁺ entry inhibition. Its >770-fold SERCA/SPCA1a selectivity enables precise dose selection. Validated as the cytotoxic warhead in PSMA-targeted prodrugs (mipsagargin, Phase II), it is essential for translational oncology. Procure the benchmark SERCA inhibitor for reproducible, publication-grade results.

Molecular Formula C34H50O12
Molecular Weight 650.8 g/mol
CAS No. 67526-95-8
Cat. No. B1683126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThapsigargin
CAS67526-95-8
SynonymsThapsigargin; 
Molecular FormulaC34H50O12
Molecular Weight650.8 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCC)(C(C(=O)O3)(C)O)O
InChIInChI=1S/C34H50O12/c1-9-12-13-14-15-17-24(37)43-28-26-25(20(5)27(28)44-30(38)19(4)11-3)29-34(41,33(8,40)31(39)45-29)22(42-23(36)16-10-2)18-32(26,7)46-21(6)35/h11,22,26-29,40-41H,9-10,12-18H2,1-8H3/b19-11-/t22-,26+,27-,28-,29-,32-,33+,34+/m0/s1
InChIKeyIXFPJGBNCFXKPI-FSIHEZPISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thapsigargin CAS 67526-95-8 Procurement and Baseline Product Profile for SERCA Inhibition Research


Thapsigargin (Tg) is a naturally occurring sesquiterpene lactone isolated from the Mediterranean plant *Thapsia garganica* that functions as a potent, non-competitive, and essentially irreversible inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump family [1][2]. It acts by binding with subnanomolar affinity to the E2 conformation of SERCA, thereby blocking Ca²⁺ uptake into the endoplasmic reticulum, depleting intracellular stores, and inducing cytosolic Ca²⁺ elevation and downstream apoptosis [3][4]. As a highly cell-permeable, well-validated tool compound, thapsigargin is widely used in calcium signaling studies, ER stress research, and as the active warhead for targeted prodrug development [5].

Why Thapsigargin Cannot Be Substituted by Generic SERCA Inhibitors in Calcium Signaling and ER Stress Research


Generic substitution among SERCA inhibitors—such as cyclopiazonic acid (CPA) and 2,5-di-tert-butylhydroquinone (BHQ)—is not scientifically valid due to fundamental differences in binding kinetics, potency, and functional outcomes. Thapsigargin exhibits a rapid, stoichiometric, and essentially irreversible interaction with SERCA isoforms [1][2], whereas CPA and BHQ act as reversible inhibitors with markedly lower affinity [3][4]. These differences translate into distinct cellular responses: thapsigargin robustly induces store-operated Ca²⁺ entry and downstream leukotriene release, while BHQ fails to elicit leukotriene C4 production and can paradoxically inhibit antigen-induced release [5]. Furthermore, thapsigargin's unique structure-activity relationship enables precise chemical modification for prodrug development—an avenue unavailable to simpler, less potent alternatives [6]. Consequently, selecting a generic SERCA inhibitor without rigorous justification compromises experimental reproducibility and limits translational potential.

Thapsigargin Product-Specific Quantitative Evidence Guide: Potency, Selectivity, and Functional Differentiation vs. Comparators


Thapsigargin vs. Cyclopiazonic Acid and BHQ: Potency Comparison in SERCA1a Inhibition

Thapsigargin demonstrates >10,000-fold higher potency against purified SERCA1a compared to cyclopiazonic acid (CPA) and >50-fold higher potency compared to 2,5-di-tert-butylhydroquinone (BHQ) [1]. In a direct biochemical assay measuring Ca²⁺-dependent ATPase activity of purified SERCA1a, thapsigargin exhibited an IC₅₀ < 0.01 μM, whereas CPA required 0.19 ± 0.01 μM and BHQ required 0.54 ± 0.06 μM [1]. This potency differential is further amplified in cellular assays, where thapsigargin's IC₅₀ for SERCA inhibition is 0.353 nM in carbachol-evoked Ca²⁺ transient assays , while CPA's reported cellular IC₅₀ is approximately 0.6 μM [2].

SERCA inhibition calcium ATPase enzyme kinetics

Thapsigargin Functional Differentiation: Induction of Leukotriene C4 Release in RBL-2H3 Cells vs. BHQ

In RBL-2H3 cells, a model for mast cell degranulation and allergic response, thapsigargin and CPA both induce dose-dependent leukotriene C4 (LTC₄) release, whereas BHQ (2,5-di(tert-butyl)-1,4-hydroquinone) fails to induce LTC₄ release and instead inhibits antigen-induced LTC₄ release [1]. This functional divergence is attributed to BHQ's secondary inhibition of 5-lipoxygenase, an effect not observed with thapsigargin [1]. The Ca²⁺ response dose-dependency correlated with degranulation for all three compounds, but only thapsigargin and CPA maintained the capacity to elicit the full LTC₄ signaling cascade [1].

leukotriene release mast cell degranulation inflammatory signaling

Thapsigargin Binding Kinetics: Irreversible Inhibition vs. Reversible Inhibition by CPA and BHQ

Thapsigargin interacts with SERCA isoforms in a rapid, stoichiometric, and essentially irreversible manner [1][2], whereas cyclopiazonic acid (CPA) and 2,5-di-tert-butylhydroquinone (BHQ) are reversible inhibitors [3][4]. The irreversible nature of thapsigargin binding is evidenced by its extremely slow dissociation rate and Ki in the subnanomolar range (~2 pM) [5]. This property ensures sustained SERCA inhibition even after washout, a critical consideration for experimental design involving pulse-chase protocols or in vivo applications. In contrast, CPA and BHQ effects are readily reversed upon removal, requiring continuous presence to maintain inhibition [4].

irreversible inhibition stoichiometric binding SERCA pump kinetics

Thapsigargin vs. Thapsigargicin: Comparative SERCA Inhibitory Potency and Ca²⁺ Release from Rat Liver Microsomes

Thapsigargicin, a naturally occurring tetraester analog of thapsigargin also isolated from *Thapsia garganica*, shares the ability to discharge intracellular Ca²⁺ stores and inhibit ER Ca²⁺-ATPase [1]. However, direct comparative studies using rat liver microsomes demonstrate that thapsigargin is more potent and efficacious than thapsigargicin in releasing Ca²⁺ from the endoplasmic reticulum [1]. Both compounds act via the same mechanism, but the structural differences at the O-11 and O-12 positions in thapsigargicin reduce its binding affinity relative to thapsigargin [2].

thapsigargicin natural analog ER calcium release

Thapsigargin Selectivity Profile: Off-Target Inhibition of SPCA1a vs. SERCA1a

Thapsigargin inhibits the Golgi/secretory pathway Ca²⁺/Mn²⁺-transport ATPase (SPCA1a) with an IC₅₀ of 7.7 ± 1.5 μM, which is >770-fold higher than its IC₅₀ for SERCA1a (< 0.01 μM) [1]. In comparison, the SPCA1a IC₅₀ for CPA is 182 ± 10 μM and for BHQ is 13 ± 2 μM [1]. While thapsigargin exhibits off-target SPCA1a inhibition, the potency differential relative to SERCA1a is substantially larger for thapsigargin (>770-fold) than for CPA (>950-fold) or BHQ (~24-fold), indicating that at SERCA-saturating concentrations, SPCA1a engagement is minimal [1]. This quantitative selectivity window is critical for interpreting phenotypes in cells expressing both SERCA and SPCA1a.

SPCA1a Golgi calcium pump off-target risk

Thapsigargin Prodrug Mipsagargin: Targeted vs. Untargeted Cytotoxicity Differential

Mipsagargin (G-202), a PSMA-activated thapsigargin prodrug, demonstrates a 57-fold differential cytotoxicity between PSMA-expressing LNCaP prostate cancer cells (IC₅₀ = 5,351 nM) and PSMA-negative TSU cells (IC₅₀ = 191 nM) . This selectivity is achieved through prodrug masking, whereas free thapsigargin exhibits indiscriminate cytotoxicity against all cell types [1]. The parent thapsigargin inhibits SERCA 2b with an IC₅₀ of ~10 nM and induces apoptosis in prostate cancer cells at 50–100 nM with >24–48 h exposure [2]. Mipsagargin has advanced to phase II clinical trials for hepatocellular carcinoma and recurrent glioblastoma, establishing a translational precedent absent for other SERCA inhibitors [3][4].

mipsagargin PSMA-targeted prodrug cancer therapy

Thapsigargin Procurement Guide: Optimal Research and Industrial Application Scenarios


Calcium Signaling and Store-Operated Calcium Entry (SOCE) Studies

Thapsigargin is the gold-standard tool for depleting ER Ca²⁺ stores to activate store-operated Ca²⁺ entry (SOCE). Its subnanomolar potency (IC₅₀ = 0.353 nM) and irreversible binding [1] ensure complete and sustained ER Ca²⁺ depletion, enabling unambiguous assessment of SOCE mechanisms. Unlike reversible inhibitors CPA and BHQ, thapsigargin does not exhibit secondary inhibition of Ca²⁺ entry pathways at high concentrations, providing cleaner experimental readouts [2].

ER Stress and Unfolded Protein Response (UPR) Induction

Sustained thapsigargin exposure (50–100 nM for >24 h) reliably induces ER stress and the unfolded protein response (UPR) across diverse cell types [3]. Its potency and irreversibility [1] allow for precise temporal control of UPR activation, and its well-characterized SAR [4] enables the use of structural analogs as negative controls. Compared to tunicamycin, which inhibits N-linked glycosylation, thapsigargin provides a mechanistically distinct, SERCA-specific ER stress trigger.

Prodrug and Targeted Therapy Development Programs

Thapsigargin's validated utility as a cytotoxic warhead in PSMA-activated prodrugs (e.g., mipsagargin) [5][6] makes it a critical starting material for developing tumor-targeted therapeutics. The availability of detailed SAR data [4][7] facilitates rational linker attachment and prodrug design. Mipsagargin's progression to phase II clinical trials [6] provides a regulatory and translational precedent that other SERCA inhibitors lack.

Comparative SERCA Inhibitor Pharmacology and Off-Target Profiling

For studies requiring interpretation of phenotypes arising from SERCA vs. SPCA1a inhibition, thapsigargin's >770-fold selectivity window [8] provides a quantitative framework for dose selection. Researchers can use concentrations below 100 nM to achieve near-complete SERCA inhibition with minimal SPCA1a engagement, a level of precision not possible with BHQ due to its narrow ~24-fold selectivity [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thapsigargin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.